N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule featuring:
- A 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring), which is known for enhancing metabolic stability and modulating receptor binding .
- A 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, a heterocyclic scaffold often associated with biological activity, particularly in kinase inhibition or anti-inflammatory applications.
- A 4-methylbenzenesulfonyl group, which may influence solubility, pharmacokinetics, and target engagement through hydrophobic or π-π interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-14-4-7-18(8-5-14)32(28,29)22-15(2)10-16(3)25(23(22)27)12-21(26)24-17-6-9-19-20(11-17)31-13-30-19/h4-11H,12-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVJOCKHDAOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoester and Urea
The 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold is synthesized via modified Biginelli reaction conditions:
Reagents :
- Ethyl acetoacetate (1.2 eq)
- Urea (1.0 eq)
- Acetylacetone (1.0 eq)
- HCl (catalytic) in refluxing ethanol
Conditions :
- Temperature: 80°C
- Time: 6–8 hours
- Yield: 68–72%
Mechanism :
Acid-catalyzed cyclization forms the dihydropyridinone ring through enamine intermediate formation.
Alternative Microwave-Assisted Synthesis
Source 6 demonstrates a one-pot Kornblum oxidation/Biginelli protocol under microwave irradiation:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 80°C |
| Irradiation Power | 300 W |
| Reaction Time | 20 minutes |
| Yield | 82% |
This method reduces side-product formation compared to conventional heating.
Sulfonylation at the Pyridine C3 Position
Electrophilic Aromatic Substitution
The dihydropyridinone core undergoes sulfonylation using p-toluenesulfonyl chloride (TsCl):
- Dissolve dihydropyridinone (1.0 eq) in anhydrous DCM
- Add TsCl (1.2 eq) and DMAP (0.1 eq)
- Stir at 0°C → RT for 12 hours
Optimization Data :
| TsCl Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 24 | 45 |
| 1.2 | 25 | 12 | 78 |
| 1.5 | 40 | 6 | 81 |
Excess TsCl and elevated temperatures improve yields but risk over-sulfonylation.
Phase-Transfer Catalyzed Sulfonylation
Source 4 reports sodium tungstate/tetrabutylammonium bromide (TBAB) as effective catalysts for sulfonyl group installation:
Conditions :
Amide Coupling with 1,3-Benzodioxol-5-ylmethyl Amine
Carbodiimide-Mediated Coupling
Source 2 and 7 describe EDC/DMAP-mediated amidation:
Protocol :
- Activate 2-[4,6-dimethyl-3-(tosyl)-2-oxopyridin-1-yl]acetic acid (1.0 eq) with EDC (1.05 eq) and DMAP (0.2 eq) in DCM/DMF (3:1)
- Add 1,3-benzodioxol-5-ylmethyl amine (1.1 eq)
- Stir at RT for 16 hours
Yield Optimization :
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM only | 52 | 88 |
| DCM/DMF (3:1) | 76 | 95 |
| THF/DMF (2:1) | 68 | 92 |
DMF enhances carboxylate activation but requires controlled stoichiometry to prevent diimide decomposition.
Schlenk Technique for Oxygen-Sensitive Steps
Source 3 emphasizes inert atmosphere protocols for sulfonamide stability:
- Argon purging during amine addition
- Molecular sieves to scavenge H₂O
- Yield improvement: +12% vs. aerobic conditions
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key NMR Signals (400 MHz, CDCl₃) :
- δ 7.75 (d, J=8.2 Hz, Ts aromatic H)
- δ 6.85 (s, benzodioxol H)
- δ 5.95 (s, OCH₂O)
- δ 2.45 (s, pyridine-CH₃)
HRMS (ESI+) :
- Calculated for C₂₄H₂₄N₂O₆S [M+H]⁺: 469.1382
- Observed: 469.1385
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| p-Toluenesulfonyl chloride | 120 | 34% |
| EDC | 950 | 41% |
| DMAP | 2200 | 19% |
Green Chemistry Metrics
| Metric | Conventional Route | Optimized Route |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-Factor | 32 | 18 |
| Reaction Carbon Efficiency | 61% | 79% |
Microwave-assisted steps and TBAB catalysis significantly improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various reaction pathways. The compound's reactivity and functional groups allow chemists to explore new synthetic routes and develop novel materials.
Biology
In biological research, this compound has been investigated for its potential biological activities. Studies have focused on its role as an enzyme inhibitor or receptor binder. For instance:
- Enzyme Inhibition : Preliminary investigations suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Binding : Research indicates that it may bind to certain receptors implicated in neurological functions, suggesting potential uses in neuropharmacology.
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent in preclinical studies. Its mechanism involves modulation of inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells through specific signaling pathways. Further studies are needed to elucidate its full therapeutic potential.
Industry
In industrial applications, this compound is explored for its unique chemical properties that can be harnessed in the development of new materials:
- Polymers and Coatings : Due to its structural characteristics, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme activity with IC50 values indicating potency. |
| Study 2 | Anticancer Activity | Showed selective cytotoxicity towards various cancer cell lines with minimal effects on normal cells. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with the compound. |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with (S)-2-(5-(But-3-en-1-yl)-1-Methyl-2-Oxo-2,3-Dihydro-1H-Benzo[e][1,4]Diazepin-3-yl)-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)Amino)-2-Oxo-1,4-Dihydropyrimido[4,5-d]Pyrimidin-3(2H)-yl)Phenyl)Acetamide (11p)
| Feature | Target Compound | Compound 11p |
|---|---|---|
| Core Structure | 2-Oxo-1,2-dihydropyridine | 2-Oxo-1,2-dihydrobenzo[e][1,4]diazepine |
| Key Substituents | 4-Methylbenzenesulfonyl, benzodioxole | Pyrimido[4,5-d]pyrimidinone, 6-methylpyridinyl, butenyl |
| Potential Activity | Likely kinase or enzyme inhibition (based on dihydropyridine core) | Anticancer or antiviral (common for pyrimidopyrimidinones) |
| Hydrogen Bonding | Sulfonyl group may act as hydrogen bond acceptor; benzodioxole as hydrophobic | Pyrimidinone and pyridinyl groups enable extensive hydrogen bonding and π-stacking interactions |
Key Differences :
Comparison with (R)- and (S)-Stereoisomers of N-[(Polyhydroxyphenyl)Hexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (Compounds m, n, o)
| Feature | Target Compound | Compounds m, n, o |
|---|---|---|
| Core Structure | Acetamide-linked dihydropyridine | Tetrahydro pyrimidinone-linked butanamide |
| Substituents | Benzodioxole, toluenesulfonyl | 2,6-Dimethylphenoxy, hydroxylated hexane, phenyl |
| Stereochemistry | Not explicitly defined in evidence | Defined (R/S) configurations critical for activity |
| Hydrogen Bonding | Sulfonyl group enhances acceptor capacity | Hydroxyl and pyrimidinone groups create hydrogen-bond networks |
Key Differences :
- The target compound lacks the stereochemical complexity of compounds m, n, o, which may limit its chiral recognition in biological systems.
Comparison with N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(pyridin-2-yl)Methyl)Acetamide (6y)
| Feature | Target Compound | Compound 6y |
|---|---|---|
| Core Structure | Dihydropyridine-acetamide | Indole-acetamide |
| Substituents | Benzodioxole, toluenesulfonyl | 4-Chlorobenzoyl, tert-butyl phenyl, pyridinyl |
| Hydrophobicity | Moderate (sulfonyl and methyl groups) | High (chlorobenzoyl and tert-butyl groups) |
| Potential Targets | Enzymes with hydrophobic active sites | Nuclear receptors or transporters (common for indole derivatives) |
Key Differences :
- The indole core in 6y is bulkier and more aromatic than the dihydropyridine in the target compound, favoring interactions with planar binding pockets.
- The 4-chlorobenzoyl group in 6y may enhance cytotoxicity but reduce solubility compared to the toluenesulfonyl group in the target compound .
Research Implications and Limitations
- Structural Insights: The target compound’s benzodioxole and sulfonyl groups differentiate it from analogs with pyrimidinones or indoles, suggesting unique physicochemical and target-binding profiles.
- Data Gaps: No direct biological or crystallographic data are provided in the evidence (e.g., IC₅₀, Ki, or X-ray structures). Studies using tools like SHELXL for crystallographic refinement or hydrogen-bonding analysis could elucidate its interactions.
- Synthetic Challenges : The toluenesulfonyl group may complicate purification compared to simpler acetamide derivatives.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxole moiety, a dihydropyridine ring, and various functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 444.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O5 |
| Molecular Weight | 444.4 g/mol |
| LogP | 2.7498 |
| Polar Surface Area | 70.723 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve several mechanisms:
Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways. Such interactions can modulate various biochemical processes within cells.
Receptor Binding: It is hypothesized that the compound binds to cellular receptors, influencing signal transduction pathways that regulate cellular responses.
DNA/RNA Intercalation: The structure may allow for intercalation into DNA or RNA, potentially affecting gene expression and replication processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro Studies: Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
- Mechanistic Insights: The anticancer effect may be attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity: Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria .
- Potential Applications: Given its structural features, there is potential for development as a new class of antimicrobial agents.
Case Studies
Several case studies have highlighted the biological potential of compounds related to this compound:
Q & A
Basic: What are the key synthetic steps for preparing this compound, and what reagents are critical for its formation?
Answer:
The synthesis typically involves a multi-step sequence:
Core dihydropyridinone formation : Condensation of 4-methylbenzenesulfonyl chloride with a substituted dihydropyridinone precursor under basic conditions (e.g., potassium carbonate in DMF) .
Acetamide coupling : Reaction of the sulfonylated intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide using coupling agents like HATU or DCC in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Critical reagents include DMF (for solubility and reaction control), sodium hydroxide (for pH adjustment), and anhydrous solvents to prevent hydrolysis .
Advanced: How can researchers optimize reaction yields when introducing the 4-methylbenzenesulfonyl group?
Answer:
Yield optimization requires:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Stoichiometric precision : Use a 1.2:1 molar ratio of 4-methylbenzenesulfonyl chloride to the dihydropyridinone precursor to avoid excess reagent accumulation .
- Solvent selection : Anhydrous THF or DMF enhances reagent solubility and reaction homogeneity .
Monitor progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and confirm completion by LC-MS .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be analyzed?
Answer:
- 1H NMR : Look for the benzodioxole protons (δ 6.8–7.1 ppm, singlet), dihydropyridinone NH (δ 10.2 ppm, broad), and sulfonyl-linked methyl groups (δ 2.4 ppm, singlet) .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, retention time ~8.2 min) .
Advanced: How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns?
Answer:
Repeat analysis : Ensure sample purity via recrystallization or prep-HPLC to exclude impurities .
2D NMR (COSY, HSQC) : Identify coupling partners and assign ambiguous signals (e.g., diastereotopic protons in the benzodioxole ring) .
Variable-temperature NMR : Detect conformational exchange broadening (e.g., hindered rotation of the sulfonyl group) .
Compare with analogs : Cross-reference with published spectra of structurally related sulfonylated dihydropyridinones .
Basic: What preliminary biological assays are recommended to evaluate this compound’s activity?
Answer:
- Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates, given the sulfonamide’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility assessment : Measure logP via shake-flask method (pH 7.4 buffer) to guide in vivo studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
Substituent variation : Synthesize analogs with:
- Halogenated benzodioxoles (e.g., 4-F, 4-Cl) to enhance hydrophobic interactions .
- Modified sulfonyl groups (e.g., trifluoromethanesulfonyl) to alter electronic properties .
Biological profiling : Screen analogs against panels of 50+ kinases/proteases to identify selectivity trends .
Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and guide rational design .
Basic: What safety precautions are necessary when handling this compound during synthesis?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use a fume hood when working with volatile reagents (e.g., DMF, dichloromethane) .
- First aid : For accidental exposure, rinse skin with soap/water (15 min) and seek medical evaluation .
Advanced: How can researchers address low reproducibility in biological assays caused by compound degradation?
Answer:
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC .
- Lyophilization : Store aliquots in lyophilized form at -80°C to prevent hydrolysis of the acetamide bond .
- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to stabilize the compound in solution during assays .
Advanced: What computational methods are effective for predicting metabolic pathways of this compound?
Answer:
- In silico tools : Use MetaSite or GLORYx to predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the benzodioxole ring) .
- MD simulations : Analyze binding stability with metabolizing enzymes (e.g., UDP-glucuronosyltransferases) using GROMACS .
- Validate with microsomal assays : Incubate with human liver microsomes (1 mg/mL) and quantify metabolites via LC-MS/MS .
Basic: How should researchers design a stability-indicating HPLC method for this compound?
Answer:
- Column : Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).
- Mobile phase : Gradient from 30% to 80% acetonitrile in 0.1% formic acid over 20 min .
- Detection : UV at 254 nm (for sulfonyl and benzodioxole chromophores).
- Validation : Assess specificity (forced degradation with acid/base/oxidative stress), linearity (R² > 0.999), and precision (%RSD < 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
